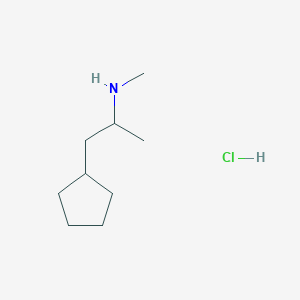

Cyclopentamine hydrochloride

Description

Historical Trajectories of Research on Sympathomimetic Alkylamines

The study of sympathomimetic amines, compounds that mimic the effects of the sympathetic nervous system, has a rich history dating back to the late 19th and early 20th centuries. Early research focused on naturally occurring alkaloids like ephedrine, which led to the synthesis of a vast array of structurally related compounds, including the alkylamines. These synthetic analogues were developed to enhance specific pharmacological properties, such as pressor (blood pressure raising) and bronchodilator effects, while minimizing central nervous system stimulation. This era of research laid the groundwork for understanding the structure-activity relationships within this class of compounds, paving the way for the development of molecules like cyclopentamine (B94703).

Evolution of Scientific Inquiry into Cyclopentamine Hydrochloride

Cyclopentamine emerged from this wave of synthetic exploration. Initially, research focused on its potential as a therapeutic agent. It was investigated and subsequently used as a nasal decongestant due to its vasoconstrictor effects on the nasal mucosa. wikipedia.orgnih.gov This application was based on its ability to act as a releasing agent for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.org

However, the scientific focus on this compound evolved. Later studies began to uncover a more complex pharmacological profile. For instance, research revealed that beyond its sympathomimetic action, cyclopentamine also possesses weak beta-adrenergic receptor blocking properties. ncats.io This was a significant finding, as it demonstrated that a single, relatively simple molecule could exhibit dualistic adrenergic effects.

The inquiry into cyclopentamine also led to comparative studies with other sympathomimetic amines, such as propylhexedrine (B1218579) and methamphetamine. wikipedia.org These studies were crucial in elucidating the role of the cyclopentyl ring in modulating the compound's potency and central nervous system effects compared to the cyclohexyl or phenyl moieties of the other compounds. wikipedia.org Ultimately, due to the availability of other agents with a more favorable balance of efficacy and safety, the clinical use of cyclopentamine was largely discontinued. drugbank.com

Current Paradigms and Emerging Research Foci for this compound

In contemporary academic research, this compound serves several roles. It is utilized as a standard or reference compound in the development of analytical methods for detecting stimulants and related substances. wikipedia.org Its well-characterized, though now clinically outdated, pharmacological profile makes it a useful tool for calibrating and validating new analytical techniques.

Furthermore, the synthesis of cyclopentamine and its derivatives continues to be of interest in medicinal chemistry. The cyclopentyl moiety is explored as a structural motif in the design of new bioactive molecules. Research into novel synthetic routes, such as those involving reductive amination of cyclopentanone (B42830), aims to develop more efficient and environmentally friendly methods for producing cyclopentamine and related structures for further chemical exploration. ru.nl

Emerging research also touches upon the metabolic fate of cyclopentamine, comparing its biotransformation pathways to those of other N-alkyl substituted amphetamines. ru.nl Understanding how the cyclopentyl ring influences metabolism provides valuable insights for drug design and toxicology.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (RS)-1-Cyclopentyl-N-methylpropan-2-amine hydrochloride | wikipedia.org |

| Other Names | N,α-dimethylcyclopentaneethylamine hydrochloride, Clopane | wikipedia.org |

| CAS Number | 538-02-3 | lookchem.com |

| Molecular Formula | C₉H₂₀ClN | lookchem.com |

| Molecular Weight | 177.72 g/mol | lookchem.com |

| Melting Point | 113-116 °C | dss.go.th |

| Solubility | Soluble in water | dss.go.th |

Table 2: Comparative Structural Features of Related Sympathomimetic Amines

| Compound | Core Ring Structure | Side Chain | Key Pharmacological Class |

| Cyclopentamine | Cyclopentyl | 2-methylaminopropyl | Sympathomimetic, Vasoconstrictor |

| Propylhexedrine | Cyclohexyl | 2-methylaminopropyl | Sympathomimetic, Vasoconstrictor |

| Methamphetamine | Phenyl | 2-methylaminopropyl | Sympathomimetic, CNS Stimulant |

Table 3: Overview of Research Focus on this compound Over Time

| Era | Primary Research Focus | Key Findings |

| Mid-20th Century | Therapeutic Applications | Efficacy as a nasal decongestant due to vasoconstrictor properties. |

| Late 20th Century | Pharmacological Characterization | - Acts as a catecholamine releasing agent. - Possesses weak beta-adrenergic blocking properties. ncats.io - Comparative studies with other sympathomimetics. |

| 21st Century | Analytical & Synthetic Chemistry | - Use as a reference standard in analytical testing. wikipedia.org - Development of new synthetic routes. ru.nl - Study of its metabolic pathways. ru.nl |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPRABQSGUFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923189 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-02-3 | |

| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Reactivity of Cyclopentamine Hydrochloride

Precision Synthesis of Cyclopentamine (B94703) Hydrochloride

The synthesis of cyclopentamine hydrochloride is a well-documented process, with a primary focus on achieving high purity and yield through optimized reaction conditions. The foundational step is the production of cyclopentylamine (B150401), which is subsequently converted to its more stable hydrochloride salt.

Reductive Amination Protocols for this compound Production

The most prevalent and industrially significant method for producing cyclopentylamine is the reductive amination of cyclopentanone (B42830). Current time information in Bangalore, IN. This chemical process involves the reaction of cyclopentanone, a ketone that can be derived from biomass-based furan (B31954) compounds, with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, and a catalyst. Current time information in Bangalore, IN.ontosight.ai

The reaction proceeds through the formation of an N-cyclopentyliminocyclopentane intermediate. epo.org The controlled, slow hydrolysis of this intermediate is crucial as it leads to the desired cyclopentylamine product while minimizing the formation of the N,N-dicyclopentylamine byproduct. epo.org The resulting cyclopentylamine free base is then treated with hydrochloric acid to precipitate the stable, crystalline this compound salt. google.com

Catalytic System Optimization in this compound Synthesis

The choice and optimization of the catalytic system are paramount for the efficiency of cyclopentamine synthesis. Various catalysts have been employed, with performance enhancements linked to the catalyst's composition and morphology.

Commonly used catalysts include Raney nickel and supported noble metal catalysts. Research has shown that the catalyst support can significantly influence performance. For instance, a study using ruthenium (Ru) catalysts on different morphologies of niobium oxide (Nb₂O₅) found that a layered Nb₂O₅-supported Ru catalyst (Ru/Nb₂O₅-L) exhibited the best performance, achieving a high yield under relatively mild conditions. ontosight.aipharmacompass.com The enhanced activity was attributed to the high surface area of the layered support, which allowed for better dispersion of the ruthenium nanoparticles. pharmacompass.com

Patented improvements have also focused on catalyst modification. One such patent describes the use of Raney Ni-magnesium chloride or Raney Ni-diatomite as catalysts, which pushed yields significantly higher than previous methods. nih.gov

Table 1: Comparison of Catalytic Systems in Cyclopentanone Reductive Amination

| Catalyst System | Support/Modifier | Reported Yield | Purity | Source |

|---|---|---|---|---|

| Ru/Nb₂O₅-L | Layered Niobium Oxide | 84% | Not Specified | ontosight.ai |

| Ni/Al₂O₃ | Alumina | Up to 97% | Not Specified | Current time information in Bangalore, IN. |

| Raney Ni-magnesium chloride | Magnesium Chloride | 78-88.5% | 97-98% | nih.gov |

| Raney Ni-diatomite | Diatomite | 78-88.5% | 97-98% | nih.gov |

Strategies for Enhanced Yields and Purity in this compound Preparation

Achieving high yields and purity is a key objective in the industrial production of this compound. Strategies to achieve this involve the fine-tuning of several reaction parameters. A Chinese patent outlines an optimized process with specific conditions to maximize efficiency. nih.gov

Key parameters that are manipulated include the molar ratio of reactants, reaction temperature, and pressure. For instance, an optimal molar ratio of cyclopentanone to ammonia has been identified as 1:(3-5). nih.gov The reaction is typically carried out at elevated temperatures (120-180°C) and pressures (50-110 kg/cm ²). nih.gov Under these optimized conditions, the conversion efficiency of cyclopentanone can reach 98-99%, with selectivity towards cyclopentylamine at 94-96%. nih.gov The final product can be purified through methods such as rectification or recrystallization to achieve purities of up to 98%. nih.gov

Table 2: Optimized Parameters for Cyclopentamine Synthesis

| Parameter | Optimized Value | Source |

|---|---|---|

| Molar Ratio (Cyclopentanone:Ammonia) | 1:(3-5) | nih.gov |

| Catalyst Amount (% of Cyclopentanone weight) | 1.19% | nih.gov |

| Reaction Temperature | 120-180°C | nih.gov |

| Reaction Pressure | 50-110 kg/cm² | nih.gov |

This compound as a Key Intermediate in Organic Synthesis

The cyclopentylamine structure is a valuable building block in organic chemistry, making its hydrochloride salt an important intermediate for creating more complex molecules with applications in various industries. ontosight.ai Its reactivity allows for versatile chemical transformations.

Utility in Pharmaceutical Compound Derivatization

This compound and its free base are widely used as intermediates in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). google.comontosight.aigoogle.com The cyclopentyl moiety can impart specific steric and electronic properties to a molecule, influencing its interaction with biological targets.

A notable example is its use in the synthesis of intermediates for Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events. A patent discloses a process for preparing substituted cyclopentanamine derivatives, which are key intermediates for triazolo[4,5-d]pyrimidine compounds like Ticagrelor. google.com Furthermore, research into novel compounds such as Cyclopentanamine, 3-(p-methoxyphenyl)-3-phenyl-, hydrochloride highlights the role of cyclopentanamine precursors in developing potential new drugs with analgesic and anti-inflammatory properties. ontosight.ai The compound itself was formerly marketed under the trade name Clopane as a nasal decongestant, demonstrating the pharmaceutical relevance of the core structure. drugbank.comwikipedia.org

Application in Agrochemical and Industrial Chemical Development

In addition to pharmaceuticals, cyclopentamine is a crucial intermediate in the agrochemical and industrial chemical sectors. google.com Its structural features are utilized in the production of pesticides and other specialty chemicals.

The synthesis of unsymmetrical urea (B33335) derivatives, a class of compounds integral to many modern agrochemicals, can utilize amines like cyclopentylamine as starting materials. mdpi.com A patent for novel glucopyranose derivatives with potential agricultural applications also lists cyclopentylamine as a key reactant. epo.org These examples underscore the role of cyclopentamine as a foundational component in developing new active ingredients for crop protection. epo.orgmdpi.com Its use as a precursor in the broader chemical industry is well-established for creating products that require specific reactivity or stability. google.com

Mechanistic Studies of this compound Chemical Transformations

This compound and its derivatives are valuable synthons in organic chemistry, serving as precursors for a wide range of more complex molecules. Understanding the mechanistic pathways of their chemical transformations is crucial for the rational design of novel compounds with specific properties. This section delves into the oxidation, reduction, and substitution reactions involving cyclopentamine and its related structures, as well as the synthesis of its deuterated analogue and other novel derivatives.

Oxidation Pathways

The oxidation of cyclopentylamine derivatives can proceed through several mechanistic routes, depending on the specific functional groups present in the molecule and the oxidizing agents employed. A key transformation involves the oxidation of hydroxyl groups within substituted cyclopentylamine precursors. For instance, in the synthesis of certain cyclopentylamine derivatives, a hydroxyl group can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC). google.com This reaction typically proceeds via the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to yield the ketone.

Another significant oxidation pathway involves the amine functional group itself. Amines can be oxidized by various reagents, including amine oxidases, which are enzymes that can catalyze the oxidative deamination of amines. mdpi.com Electrochemical methods also offer a green and efficient route for the oxidative coupling of amines. For example, cyclopentylamine can be coupled with thiols to form sulfonamides through an electrochemical process. The proposed mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed from the thiol at the anode) to generate a sulfenamide (B3320178) intermediate that is further oxidized to the final sulfonamide product. nih.gov

| Transformation | Reagent/Method | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl to Ketone | Pyridinium chlorochromate (PCC) | Chromate ester | Ketone | google.com |

| Amine Oxidation | Amine oxidases | Not specified | Aldehyde/Ketone + Ammonia | mdpi.com |

| Oxidative Coupling (Amine + Thiol) | Electrochemical (Graphite/Stainless Steel electrodes) | Aminium radical cation, Sulfenamide | Sulfonamide | nih.gov |

Reduction Pathways

The reduction of functional groups is a fundamental strategy in the synthesis of cyclopentamine and its derivatives. Reductive amination of cyclopentanone is a direct method to produce cyclopentylamine. researchgate.net This transformation can be achieved using a reducing agent in the presence of an amine source.

In the synthesis of deuterated cyclopentamine, a key step involves the reduction of a nitrine group in a precursor molecule to an amine. google.com This transformation is typically accomplished using a suitable reducing agent that can selectively reduce the nitrine without affecting other functional groups. Another example is the reduction of a ketal group using di-isobutylaluminum hydride (DIBAL-H) to yield an aldehyde, which can be further reduced to an alcohol with sodium hydride. google.com Furthermore, in certain biological or biomimetic systems, aldehydes can be reduced to their corresponding alcohols by enzymes such as alcohol dehydrogenase. mdpi.com

| Starting Functional Group | Reducing Agent/Method | Product Functional Group | Context | Reference |

|---|---|---|---|---|

| Cyclopentanone | Reductive Amination | Cyclopentylamine | Direct synthesis | researchgate.net |

| Nitrine | Reducing agent | Amine | Synthesis of deuterated cyclopentamine | google.com |

| Ketal | Di-isobutylaluminum hydride (DIBAL-H) | Aldehyde | Intermediate synthesis | google.com |

| Aldehyde | Sodium hydride | Alcohol | Intermediate synthesis | google.com |

| Aldehyde | Alcohol dehydrogenase | Alcohol | Biochemical reduction | mdpi.com |

Substitution Reactions and Halogenated Product Formation

Substitution reactions are pivotal in the functionalization of the cyclopentane (B165970) ring and the synthesis of its derivatives. In the creation of carbanucleoside analogues, a key step is the insertion of a 5-amino-4-chloropyrimidine (B1282369) moiety into a cyclopentylamine precursor. thieme-connect.com Azide (B81097) substitution reactions are also employed, for instance, by reacting a suitable precursor with an azido (B1232118) group donor to introduce the azide functionality, which can later be reduced to an amine. google.com

The formation of halogenated products can be achieved through various methods. For example, alkylation reactions using benzyl (B1604629) bromide in the presence of a base like sodium carbonate can introduce a benzyl group onto a cyclopentylamine derivative. google.com The use of N,N-diisopropylethylamine in conjunction with microwave radiation has also been reported to facilitate the synthesis of certain derivatives. mdpi.comresearchgate.net

Deuterated this compound Synthesis and Its Chemical Applications

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, have gained significant attention in medicinal chemistry for their potential to improve the pharmacokinetic profiles of drugs. researchgate.netnih.govulb.ac.be A specific synthetic route for deuterated this compound has been developed. google.com The process begins with cyclopentanone and involves a series of steps including deuteration, activation of a hydroxyl group, azide substitution, and finally, reduction of the nitrine to an amine. The resulting deuterated cyclopentamine is then reacted with hydrochloric acid to form the hydrochloride salt. google.com

One of the primary applications of deuterated this compound is as an intermediate in the synthesis of other deuterated pharmaceutical compounds, such as deuterated palbociclib (B1678290) derivatives. google.com

Synthetic Route for Deuterated this compound

| Step | Reactants | Key Transformation | Product | Reference |

|---|---|---|---|---|

| A | Cyclopentanone, Deuterated reducing agent (e.g., LiAlD4) | Reduction of ketone | Deuterated cyclopentanol | google.com |

| B | Deuterated cyclopentanol, Hydroxy activated reagent | Activation of hydroxyl group | Activated intermediate | google.com |

| C | Activated intermediate, Azido group donor | Azide substitution | Azido-cyclopentane derivative | google.com |

| D | Azido-cyclopentane derivative, Reducing agent | Reduction of nitrine | Deuterated cyclopentamine | google.com |

| E | Deuterated cyclopentamine, Concentrated hydrochloric acid | Salt formation | Deuterated this compound | google.com |

Synthetic Approaches to Novel Cyclopentylamine Derivatives

The cyclopentylamine scaffold is a versatile platform for the synthesis of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science. thieme-connect.comgoogle.commdpi.comresearchgate.net One approach focuses on creating fully substituted chiral cyclopentylamine derivatives, which can serve as precursors for carbanucleosides. thieme-connect.comthieme-connect.de This involves multi-step syntheses starting from materials like D-glucose and utilizing reactions such as cyclization of in situ generated nitrones. thieme-connect.com

Another area of research is the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.comresearchgate.net These compounds have been investigated for their potential anticancer and enzyme inhibitory activities. mdpi.comresearchgate.net The synthesis of these derivatives has been carried out using different procedures depending on the desired substituents, including reactions at room temperature in chloroform, refluxing in sodium methoxide, or using microwave radiation in the presence of N,N-diisopropylethylamine. mdpi.comresearchgate.net

Furthermore, efficient and industrially scalable processes for preparing substituted cyclopentanamine derivatives have been developed. google.com These processes aim to be environmentally friendly, use less hazardous reagents, and produce high yields and purity. google.com An example is the synthesis of an intermediate for ticagrelor, which involves steps like alkylation and catalytic transfer hydrogenation. google.com

Examples of Synthetic Procedures for Cyclopentylamine Derivatives

| Derivative Type | Procedure | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(cyclopentylamino)thiazol-4(5H)-one (unbranched alkyl substituents) | Procedure A | Room temperature, Chloroform | 5.39–81.63% | mdpi.com |

| 2-(cyclopentylamino)thiazol-4(5H)-one (branched alkyl substituents) | Procedure B | Reflux, Sodium methoxide | 9.42–19.88% | mdpi.com |

| 2-(cyclopentylamino)thiazol-4(5H)-one (aromatic substituents) | Procedure C | 150–160 °C, N,N-diisopropylethylamine, Microwave radiation | Not specified | mdpi.comresearchgate.net |

Molecular Pharmacology and Receptor Mediated Mechanisms of Cyclopentamine Hydrochloride

Neurotransmitter Release Modulatory Actions of Cyclopentamine (B94703) Hydrochloride

Cyclopentamine hydrochloride primarily functions as a releasing agent for catecholamine neurotransmitters. wikipedia.org This action is central to its sympathomimetic properties and involves the enhanced release of key signaling molecules in the nervous system.

Presynaptic Release of Norepinephrine (B1679862) and Epinephrine (B1671497)

This compound actively promotes the release of norepinephrine and epinephrine from presynaptic nerve terminals. wikipedia.orgncats.io This mechanism is a cornerstone of its pharmacological profile, contributing significantly to its physiological effects. wikipedia.org The process begins with the transport of the amino acid tyrosine into the sympathetic nerve axon, which is then converted through a series of enzymatic steps to dopamine (B1211576) and subsequently to norepinephrine within synaptic vesicles. cvpharmacology.com The arrival of an action potential at the nerve terminal triggers the influx of calcium, causing these vesicles to fuse with the cell membrane and release their norepinephrine content into the synaptic cleft. cvpharmacology.com Cyclopentamine's action as a releasing agent facilitates this process, leading to an increased concentration of norepinephrine and epinephrine in the synapse. wikipedia.orgncats.io

This enhanced release of norepinephrine is a key factor in the drug's effects on the sympathetic nervous system. cvpharmacology.com The released norepinephrine then interacts with postsynaptic adrenergic receptors on effector organs to elicit a response. nih.gov The concentration of norepinephrine in the synaptic cleft is tightly regulated, with the majority being transported back into the nerve terminal via the norepinephrine transporter (NET). wikipedia.org

Dopamine Neurotransmission Augmentation

In addition to its effects on norepinephrine and epinephrine, this compound also enhances dopamine neurotransmission. wikipedia.org It acts as a releasing agent for dopamine, contributing to its stimulant properties. wikipedia.org The synthesis of dopamine follows the initial steps of norepinephrine synthesis, with tyrosine being converted to DOPA and then to dopamine. cvpharmacology.com

The release of dopamine into the synapse is also subject to a negative feedback mechanism, where the neurotransmitter can modulate its own release through presynaptic autoreceptors. nih.gov The augmentation of dopamine release by cyclopentamine is a significant aspect of its central nervous system activity.

Adrenergic Receptor Interactions and Functional Consequences

| Receptor Subtype | Second Messenger System | General Effect of Agonist |

| Alpha-1 | Gq -> ↑ IP3, DAG -> ↑ Ca2+ | Smooth muscle contraction |

| Alpha-2 | Gi -> ↓ cAMP | Inhibition of neurotransmitter release |

Beta-Adrenergic Receptor Blocking Mechanisms

Interestingly, alongside its stimulant properties, cyclopentamine also exhibits weak beta-adrenergic receptor blocking activity. ncats.ioncats.ioresearchgate.net Beta-adrenergic receptors, also G-protein coupled receptors, are primarily categorized into beta-1 and beta-2 subtypes. revespcardiol.org Stimulation of these receptors typically leads to a cascade involving the activation of adenylyl cyclase and an increase in cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.org

The beta-blocking action of cyclopentamine appears to be a direct effect on the beta-receptors. ncats.ioncats.io This dual action, acting as a releasing agent and a weak beta-blocker, highlights the complexity of its pharmacological profile. The blockade of beta-receptors can modulate the cardiac and vascular responses to catecholamines. frontiersin.org

| Receptor Subtype | Primary Location | Effect of Agonist |

| Beta-1 | Heart | Increased heart rate and contractility |

| Beta-2 | Lungs, blood vessels | Smooth muscle relaxation (bronchodilation, vasodilation) |

Allosteric Regulation and Receptor Environment Dynamics

The pharmacological activity of a drug is not solely determined by its direct interaction with a receptor but is also influenced by the dynamic environment of the receptor. hawaii.edu Cyclopentamine's beta-receptor blocking action may involve not only direct receptor interaction but also a change in the influence of the receptor's surrounding environment on its activity. hawaii.edu This suggests that cyclopentamine may induce conformational changes in the receptor or its immediate vicinity, thereby altering its signaling properties. hawaii.edu

Furthermore, cyclopentamine has been observed to potentiate the auto-inhibition produced by high doses of the beta-agonist isoproterenol, an effect that persists as long as the auto-inhibition itself. ncats.ioncats.io This potentiation suggests a more complex interaction than simple competitive antagonism and may involve allosteric modulation, where cyclopentamine binds to a site on the receptor distinct from the agonist binding site, thereby altering the receptor's affinity or efficacy for its natural ligand.

Non-Adrenergic Receptor and Enzymatic Target Modulation

While the primary pharmacological activities of this compound are associated with its effects on the adrenergic system, the broader class of cyclopentylamines has been investigated for its interactions with a variety of other non-adrenergic receptors and enzymes. These interactions reveal a more complex pharmacological profile and suggest potential for the development of derivatives with novel therapeutic applications.

Chemokine Receptor 2 (CCR2) Antagonism and Signaling Impact

Research has indicated that cyclopentylamine (B150401) derivatives can act as antagonists for Chemokine Receptor 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a critical role in the migration of immune cells, such as monocytes and macrophages, to sites of inflammation. mdpi.com The dysregulation of the CCL2-CCR2 signaling axis, the primary ligand-receptor system, has been implicated in a range of inflammatory and immune-mediated diseases. mdpi.com

The antagonism of CCR2 by small-molecule inhibitors has been a significant area of drug development. nih.gov These antagonists can be classified into different groups based on their binding sites and modes of inhibition, which can be competitive, noncompetitive, or allosteric. nih.gov The development of effective CCR2 antagonists is considered a promising therapeutic strategy for conditions characterized by chronic inflammation. nih.govnih.gov Although many CCR2 antagonists have been investigated in clinical trials, none have yet reached the market, highlighting the need for novel approaches to target this receptor. mdpi.com The potential for cyclopentylamine-based structures to serve as a scaffold for new CCR2 inhibitors warrants further investigation.

Fatty Acid Synthase (FASN) Inhibition by Cyclopentylamine Derivatives

Derivatives of cyclopentylamine have been identified as inhibitors of fatty acid synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, and its inhibition is a target for therapeutic intervention in various diseases, including cancer and metabolic disorders. drugbank.com The inhibition of FASN can lead to a reduction in lipid synthesis, which is beneficial in conditions characterized by excessive lipid production.

Studies on novel 3-substituted cyclopentylamine derivatives have demonstrated their efficacy in inhibiting FASN. In vitro assays have shown significant inhibitory potency, suggesting that these compounds could have therapeutic benefits for obesity and related metabolic disorders. The mechanism of FASN inhibition often involves an increase in malonyl-CoA levels, which can subsequently inhibit carnitine palmitoyltransferase-1 (CPT-1) and fatty acid oxidation, leading to cytotoxic effects in cancer cells. nih.gov

| Compound Class | Target Enzyme | Potential Therapeutic Application | Mechanism Highlight |

|---|---|---|---|

| Cyclopentylamine Derivatives | Fatty Acid Synthase (FASN) | Obesity, Cancer | Inhibition of lipid synthesis |

Neurokinin-1 Receptor (NK1R) Antagonist Properties of Cyclopentylamines

Certain cyclopentylamine derivatives have been identified as potent antagonists of the Neurokinin-1 receptor (NK1R). nih.gov The NK1R is a G protein-coupled receptor for the neuropeptide Substance P and is involved in various physiological processes, including pain, inflammation, and emesis. wikipedia.orgnih.gov NK1R antagonists have been successfully developed as antiemetic agents to manage nausea and vomiting associated with chemotherapy. wikipedia.orgamegroups.org

A specific cyclopentylamine derivative was identified as a potent dual NK1R antagonist and serotonin (B10506) reuptake transporter (SERT) inhibitor. nih.gov This dual activity suggests potential applications in the treatment of depressive disorders. nih.gov The development of NK1R antagonists has been a significant advancement in supportive care for cancer patients. amegroups.org

| Compound Class | Receptor Target | Associated Endogenous Ligand | Therapeutic Area |

|---|---|---|---|

| Cyclopentylamines | Neurokinin-1 Receptor (NK1R) | Substance P | Antiemesis, Antidepressant |

Serotonin Reuptake Transporter (SERT) Inhibition by Cyclopentylamines

As mentioned, some cyclopentylamine derivatives exhibit inhibitory activity at the serotonin reuptake transporter (SERT). nih.gov SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. nih.govwikipedia.org Inhibition of SERT leads to increased extracellular serotonin levels and enhanced serotonergic neurotransmission. wikipedia.org This mechanism is the basis for the therapeutic action of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications. williams.edu

The identification of a cyclopentylamine derivative with dual NK1R antagonist and SERT inhibitor properties highlights the potential for developing multi-target drugs from this chemical class. nih.gov Such dual-action compounds could offer novel therapeutic approaches for complex neuropsychiatric disorders. nih.gov

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Analysis of Cyclopentamine Hydrochloride and Analogues

Unraveling Structural Determinants of Pharmacological Potency and Selectivity

The structure-activity relationship (SAR) of sympathomimetic agents, including cyclopentamine (B94703), has been a subject of study to understand how molecular features translate into pharmacological effects. For a drug to have maximum sympathomimetic activity, several structural characteristics are generally required, including an amine group separated by two carbons from an aromatic or cyclic group and specific substitutions on both the ring and the side chain. wikipedia.orgmlsu.ac.in

The cyclopentane (B165970) ring is a defining feature of cyclopentamine's structure and a primary determinant of its pharmacological profile. As an alicyclic (aliphatic cyclic) group, it lacks the aromaticity and delocalized electrons found in the phenyl ring of amphetamine derivatives. wikipedia.org This structural difference is critical, as the absence of an aromatic ring system generally results in reduced potency compared to unsaturated counterparts like methamphetamine. wikipedia.org

While the saturated cyclopentane ring reduces central nervous system stimulation relative to aromatic analogues, it still allows the molecule to exert sympathomimetic effects. wikipedia.orgpharmaguideline.com Cyclopentamine is known to act as a releasing agent of catecholamine neurotransmitters, including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). ncats.io The cyclopentane structure is sufficient to engage with adrenergic systems, leading to effects such as vasoconstriction. ncats.ionih.gov Studies on related structures show that the nature of the ring system is crucial for selectivity; for instance, in certain N-cyclopentylamine derivatives, replacing a thiophene (B33073) ring with a pyridine (B92270) ring significantly alters selectivity for different neurotransmitter targets. This highlights the importance of the ring's electronic and steric properties in receptor interaction.

Cyclopentamine possesses an N,α-dimethylpropan-2-amine side-chain, a configuration that is identical to that found in both methamphetamine and propylhexedrine (B1218579). wikipedia.org This side-chain is fundamental to its mechanism of action as a sympathomimetic agent. The presence of a primary or secondary amine is a common feature for direct action on adrenergic receptors. wikipedia.org

The alkylamine portion of the molecule is responsible for its interaction with catecholamine transporters, leading to the release of neurotransmitters like norepinephrine and dopamine. wikipedia.orgncats.io Furthermore, the substitution of a methyl group at the alpha-carbon position of the side chain has important pharmacological implications. This alpha-methylation can render the compound less susceptible to enzymatic degradation by monoamine oxidase (MAO), a key enzyme in the metabolism of many amines. mlsu.ac.inhawaii.edu This increased resistance to metabolism can prolong the drug's duration of action.

The specific substituents on both the ring and the side-chain of a sympathomimetic amine dictate its affinity for adrenergic receptors (alpha and beta) and its intrinsic activity. mlsu.ac.in While research on substituted derivatives of cyclopentamine itself is limited, general SAR principles for sympathomimetics and data from related compounds provide significant insight. For sympathomimetic agents, bulky substituents on the amine group tend to increase activity at beta-adrenergic receptors, whereas less bulky substituents favor alpha-adrenergic receptors. wikipedia.org

Cyclopentamine acts as a very weak alpha-adrenergic receptor stimulant and a weak beta-adrenergic receptor blocker. ncats.io It has been suggested that cyclopentamine's beta-receptor blocking action may result from a direct action on the beta receptors. ncats.iohawaii.edu Research on other cyclopentylamine-scaffold molecules demonstrates that adding substituents can significantly modulate receptor affinity. For example, in a series of N-cyclopentanamine derivatives, the addition of a fluorine substituent to an associated ring structure was found to enhance receptor binding affinity, likely due to increased lipophilicity and favorable electronic effects. This illustrates that even subtle changes to the molecular structure can lead to profound alterations in biological activity. hawaii.edu

Comparative Structural Pharmacology of Cyclopentamine Hydrochloride

Comparing cyclopentamine to its structural analogues, propylhexedrine and amphetamine derivatives, reveals how discrete changes in the molecular scaffold lead to distinct pharmacological profiles.

Cyclopentamine, propylhexedrine, and methamphetamine share a crucial structural feature: the 2-methylaminopropyl (or N,α-dimethylpropylamine) side-chain. wikipedia.org The primary structural divergence among these compounds lies in the cyclic moiety attached to this side-chain.

Cyclopentamine features a five-membered cyclopentane ring. wikipedia.org

Propylhexedrine incorporates a six-membered cyclohexane (B81311) ring, making it the cyclohexane homolog of cyclopentamine. wikipedia.orgpharmaguideline.com

Methamphetamine contains an aromatic phenyl ring. wikipedia.org

Therefore, cyclopentamine and propylhexedrine are considered alicyclic (or aliphatic cyclic) alkylamines, whereas methamphetamine is an arylalkylamine. wikipedia.org This fundamental difference—a saturated cycloalkane ring versus an unsaturated aromatic ring—is the principal determinant of their varied pharmacological effects.

Table 1: Structural Comparison of Cyclopentamine and Key Analogues

| Compound | Core Ring Structure | Ring Type | Side-Chain | Chemical Class |

| Cyclopentamine | Cyclopentane | Alicyclic | N,α-dimethylpropan-2-amine | Alkylamine |

| Propylhexedrine | Cyclohexane | Alicyclic | N,α-dimethylpropan-2-amine | Alkylamine |

| Methamphetamine | Phenyl | Aromatic | N,α-dimethylpropan-2-amine | Arylalkylamine |

The structural differences outlined above directly translate into distinct pharmacological profiles. The presence of the aromatic phenyl group in amphetamine and its derivatives allows for interactions within the central nervous system that are different from those of their alicyclic counterparts. wikipedia.org

The reduced alicyclic-alkylamines, cyclopentamine and propylhexedrine, are weaker stimulants than the unsaturated methamphetamine. wikipedia.org The lack of delocalized electrons in the cyclopentane and cyclohexane rings diminishes the central nervous system effects that are characteristic of amphetamines. wikipedia.orgpharmaguideline.com While all three compounds act as releasing agents for catecholamines like norepinephrine and dopamine, the potency and balance of effects differ. wikipedia.orgncats.io

Cyclopentamine is characterized as a sympathomimetic with vasoconstrictor properties. ncats.ionih.gov Its pharmacological activity includes weak stimulation of alpha-adrenergic receptors and a weak blockade of beta-adrenergic receptors. ncats.iohawaii.edu This profile contrasts with the more potent and multifaceted actions of amphetamine derivatives, which exhibit a wider range of effects including strong psychostimulant properties. frontiersin.org The pharmacology of propylhexedrine is considered similar to that of cyclopentamine. medkoo.com Ultimately, the substitution of a saturated cyclopentane ring for an aromatic phenyl ring significantly tempers the stimulant properties of the molecule while retaining its sympathomimetic vasoconstrictor activity. wikipedia.org

Computational Approaches to SAR and SKR Prediction

Computational chemistry provides powerful tools to predict and rationalize the biological activity of compounds, guiding medicinal chemistry efforts to optimize lead structures. These methods are essential for understanding how a molecule like cyclopentamine and its derivatives interact with biological targets.

In silico modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, serves to predict the inhibitory activity and binding modes of novel compounds, thereby accelerating drug discovery. frontiersin.orgbath.ac.uk These computational approaches are vital for screening large libraries of molecules and for understanding the structural requirements for biological activity. frontiersin.org

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For instance, field-based QSAR studies on pyrimidine (B1678525) derivatives have utilized contour maps to visualize how different substituents affect inhibitory potency. In one such study, analysis of a cyclopentanamine group showed that the presence of acceptor groups in a specific region increased biological activity, while other substitutions were detrimental. frontiersin.org This type of analysis provides clear guidance for designing new analogues with improved target engagement.

Molecular docking is another critical in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For example, docking studies of nitrophenylpiperazine derivatives in the active site of the tyrosinase enzyme helped to elucidate the binding interactions responsible for their inhibitory effects. nih.gov Similar studies on hydroxy-based compounds inhibiting carbonic anhydrase isoforms have used multiple scoring algorithms (e.g., Glide/SP, Glide/XP) to compare the binding mechanisms of different inhibitors. researchgate.net These methods can reveal key interactions, such as hydrogen bonds and pi-alkyl interactions, that are critical for binding affinity and can predict the stability of a ligand-receptor complex. frontiersin.org

Fragment-Based Drug Discovery (FBDD) has emerged as an efficient strategy for identifying chemical starting points for new drugs. researchgate.netopenaccessjournals.com This approach uses biophysical screening of low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but high-quality binders to a protein target. openaccessjournals.com These fragments serve as building blocks that can be grown, linked, or merged to develop more potent and selective lead compounds. openaccessjournals.comresearchgate.net

A key advantage of FBDD is its ability to explore chemical space more efficiently than traditional high-throughput screening. openaccessjournals.com There is a growing interest in using fragments with greater three-dimensional (3D) character to access novel chemical space and improve physicochemical properties. nih.gov Saturated scaffolds like cyclobutane (B1203170) and cyclopentane are considered attractive yet underrepresented 3D fragments in many screening libraries. researchgate.netnih.gov The development of synthetic routes to libraries of diverse cyclopentane derivatives, for example, paves the way for their exploration in drug discovery campaigns. researchgate.net A molecule like cyclopentamine could serve as a valuable 3D fragment, providing a vector for chemical elaboration to probe binding pockets and establish crucial interactions with a target protein.

While binding affinity (expressed as Kᵢ or Kᴅ) is a traditional metric for lead optimization, it is an equilibrium parameter that may not fully predict a drug's in vivo efficacy. universiteitleiden.nl Consequently, the study of ligand-receptor binding kinetics, which includes the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), is gaining prominence. The reciprocal of the dissociation rate (1/kₒff) defines the ligand's residence time (RT) , a measure of the stability and lifetime of the drug-target complex. universiteitleiden.nl

A long residence time is often associated with a more durable pharmacological effect and improved in vivo efficacy. universiteitleiden.nl The importance of this parameter is highlighted in a structure-kinetics relationship (SKR) study of cyclopentylamine (B150401) derivatives acting as antagonists for the CC chemokine receptor-2 (CCR2). Initial affinity-based optimization yielded a compound with high affinity (Kᵢ = 6.8 nM) but a very short residence time of only 2.4 minutes. By re-evaluating the series with a focus on kinetics, medicinal chemists were able to develop a new cyclopentylamine analogue that not only had high affinity (Kᵢ = 3.6 nM) but also a dramatically extended residence time of 135 minutes. universiteitleiden.nl This demonstrates that optimizing for kinetic parameters alongside affinity can lead to superior drug candidates.

| Compound | Modification Focus | Affinity (Kᵢ, nM) | Residence Time (RT, min) |

|---|---|---|---|

| Initial Lead | Affinity-Based | 6.8 | 2.4 |

| Optimized Lead (22a) | Kinetics-Based (SKR) | 3.6 | 135 |

SAR Investigations of this compound Derivatives

The following sections detail structure-activity relationship studies of cyclopentamine analogues in two distinct therapeutic areas: metabolic modulation through FASN inhibition and antifungal activity.

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids and is recognized as a therapeutic target for cancer and other diseases. nih.gov While many well-known FASN inhibitors belong to structural classes such as polyphenols, alkaloids, or natural products like cerulenin (B1668410) nih.govsci-hub.se, research has also explored other chemotypes.

Notably, compounds featuring a cyclopentane ring have been identified as FASN inhibitors. A patent application has claimed a series of 3-substituted cyclopentylamine derivatives as potent inhibitors of FASN, intended for the treatment of cancer, cardiovascular diseases, and inflammation. google.com Further research has highlighted a cyclopentane carboxamide derivative as a FASN inhibitor with an IC₅₀ value of 56 nM. sci-hub.se These findings validate the cyclopentane scaffold as a viable starting point for designing novel FASN inhibitors.

The structure-activity relationship for this class would systematically explore substitutions on both the cyclopentane ring and the amide/amine functionality to optimize potency and selectivity.

| Core Structure | Substitution Point (R) | Potential Modifications | Goal |

|---|---|---|---|

| Cyclopentylamine | Ring Substituents | Alkyl, Halo, Hydroxyl groups | Improve binding pocket interactions |

| Amine Substituents | Aryl, Heteroaryl, Acyl groups | Enhance potency and ADME properties |

There is a pressing need for new antifungal agents due to rising resistance to existing drugs. nih.gov Natural products have provided unique and successful scaffolds for antifungal development, including derivatives based on a cyclopentene (B43876) ring. nih.govresearchgate.net Coruscanone A, a natural cyclopentenedione, exhibits potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.govacs.org

SAR studies on analogues of Coruscanone A have revealed critical structural features for antifungal activity. The 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is considered the essential pharmacophore responsible for the activity. nih.govacs.org The styryl-like side chain also plays a complementary role, likely contributing to target binding. nih.govacs.org Modifications to the enolic methoxy (B1213986) group generally lead to a decrease in activity; for example, replacing it with a free enolic hydroxyl group or an O-acetyl group results in inactive or significantly less potent compounds. nih.gov

Further studies on chlorinated cyclopentene derivatives isolated from the fungus Periconia sp. have provided additional SAR insights. These investigations showed that the presence of a chlorine atom at the C-5 position of the cyclopentene ring can enhance antifungal activity, whereas the introduction of a hydroxyl group at the C-1 position tends to lower it. acs.orgnih.gov Several of these chlorinated cyclopentene derivatives demonstrated significant antifungal activity with Minimum Inhibitory Concentration (MIC) values ≤8 µg/mL against various plant pathogens. acs.orgnih.gov

| Compound | Key Structural Features | MIC vs. C. albicans (μg/mL) | MIC vs. C. neoformans (μg/mL) |

|---|---|---|---|

| Coruscanone A | 2-methoxymethylene-cyclopentenedione with styryl side chain | 0.31 | 0.16 |

| Analogue with O-ethyl substitution | Enolic methoxy replaced with ethoxy | 3.13 | >20 |

| Analogue with O-acetyl substitution | Enolic methoxy replaced with acetyl | 5.0 | 10.0 |

| Periconsin A | Chlorinated cyclopentene | ≤8 | Not Reported |

| Periconsin C | Chlorinated cyclopentene | ≤2 | Not Reported |

Advanced Preclinical Research and in Vivo Model Applications of Cyclopentamine Hydrochloride

Cardiovascular System Research

Cyclopentamine (B94703) is classified as a sympathomimetic alkylamine and a vasoconstrictor. wikipedia.orgdrugbank.com Its mechanism of action involves acting as a releasing agent for the catecholamine neurotransmitters norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). wikipedia.org The impact on norepinephrine and epinephrine is primarily responsible for its vasoconstrictive properties. wikipedia.org

Vasopressor Activity and Hemodynamic Regulation Studies

As a vasoconstrictor, cyclopentamine hydrochloride is expected to exhibit vasopressor activity, leading to an increase in blood pressure. drugbank.comwfsahq.org Vasopressors typically induce vasoconstriction, which increases systemic vascular resistance (SVR), and consequently, the mean arterial pressure (MAP). nih.govwfsahq.org The hemodynamic effects of sympathomimetic amines are generally dose-dependent and can influence heart rate, cardiac output, and blood pressure. nih.gov While specific in vivo studies detailing the complete hemodynamic profile of this compound are not extensively available in publicly accessible literature, its action as a catecholamine releasing agent suggests it would lead to increased sympathetic tone, resulting in elevated blood pressure and potential changes in heart rate. wikipedia.orgwfsahq.org

Comparative Analysis of In Vitro Receptor Binding and In Vivo Cardiovascular Effects

An early in vitro study investigated the beta-adrenergic blocking properties of cyclopentamine. nih.gov This suggests a complex interaction with adrenergic receptors that may not be limited to agonistic effects. The in vitro evaluation of a series of sympathomimetic amines has been a common approach to characterize their pharmacological profiles. nih.gov

A comprehensive comparative analysis would involve correlating the in vitro receptor binding affinities of this compound at various adrenergic receptor subtypes (α1, α2, β1, β2) with its observed in vivo cardiovascular effects. duke.edu For instance, a higher affinity for α1-receptors would be expected to correlate with more potent vasoconstriction in vivo. aneskey.com However, detailed public data from such direct comparative studies on this compound are scarce. Research on other sympathomimetic amines has shown that in vitro receptor binding profiles can often predict the in vivo hemodynamic responses. duke.edu

Neuropharmacological Assessments in Animal Models

The neuropharmacological properties of this compound are attributed to its ability to release dopamine, in addition to norepinephrine and epinephrine. wikipedia.org This mechanism is shared by other central nervous system (CNS) stimulants like amphetamine. wikipedia.org

Behavioral Manifestations of Central Nervous System Stimulation

CNS stimulants typically lead to increased locomotor activity, exploration, and alertness in animal models. irjpl.org The open-field test is a common paradigm to assess these behavioral changes. irjpl.orgpsicothema.com In this test, an increase in the distance traveled and the number of line crossings are indicative of a stimulant effect. While specific studies detailing the behavioral manifestations of this compound in such models are not readily found, its similarity to amphetamine and methamphetamine suggests it would likely produce a dose-dependent increase in locomotor activity. wikipedia.org

Table 1: Expected Behavioral Outcomes of a CNS Stimulant in the Open-Field Test

| Behavioral Parameter | Expected Effect of CNS Stimulant |

| Total Distance Traveled | Increase |

| Number of Line Crossings | Increase |

| Time Spent in Center | Variable |

| Rearing Frequency | Increase |

This table represents generalized expected outcomes for a CNS stimulant and is not based on specific experimental data for this compound.

Evaluation of Cognitive Function and Alertness Modulation

The impact of CNS stimulants on cognitive function is complex and can be dose-dependent. mdpi.comoatext.com Animal models of learning and memory, such as the Morris water maze or elevated plus maze, are often used to evaluate these effects. oatext.comnih.gov These tests assess spatial learning, memory retention, and cognitive flexibility. uncw.edu Given that this compound acts as a catecholamine releasing agent, it could potentially modulate alertness and cognitive processes. wikipedia.org However, preclinical studies specifically investigating the effects of this compound on cognitive function and alertness in animal models are not available in the reviewed literature.

Studies on Fatigue Reduction and Physical Performance

CNS stimulants are often investigated for their potential to reduce fatigue and enhance physical performance. hapcvirtualdidactics.com The forced swim test is a common animal model used to assess antidepressant-like effects and can also provide insights into endurance and despair-like behavior. nih.govfrontiersin.orgnih.govresearchgate.net In this test, a decrease in immobility time is often interpreted as an indicator of an antidepressant or stimulant effect, suggesting increased motivation or physical endurance. nih.govresearchgate.net While the structural and mechanistic similarities of cyclopentamine to other stimulants suggest it might have anti-fatigue properties, there is a lack of specific preclinical studies that have evaluated its effects on physical performance and fatigue reduction.

Animal Models of Affective and Neuropsychiatric Disorders

The investigation of this compound within animal models of affective and neuropsychiatric disorders is not extensively documented in publicly available scientific literature. While numerous animal models exist to study the pathophysiology of these conditions and to screen potential therapeutic agents, specific research detailing the effects of this compound in these models is limited. nih.govnih.govapa.org

Animal models for neuropsychiatric disorders are developed through various methods, including genetic engineering, selective breeding, and the induction of specific brain lesions or environmental manipulations. nih.gov For disorders like schizophrenia, models often utilize substances that can induce psychotic symptoms, such as NMDA receptor antagonists like phencyclidine (PCP) and ketamine, or dopamine agonists like amphetamine. nih.govnih.gov These models aim to replicate certain behavioral and neurochemical aspects of the human condition, providing a platform to test the efficacy of novel compounds. nih.gov

In the context of affective disorders such as depression, a variety of animal models are employed to induce and study depressive-like behaviors. nih.govspringernature.comresearchgate.net These include stress-induced models like chronic mild stress and social defeat stress, which aim to mimic the environmental factors that can contribute to depression in humans. exlibrisgroup.comdntb.gov.ua The validation of these models often relies on their ability to predict the efficacy of known antidepressant drugs. nih.gov However, the application of this compound in these specific preclinical models of affective and neuropsychiatric disorders has not been a prominent feature of published research.

Metabolic Regulation and Anti-Obesity Research

Impact on Lipid Metabolism and Food Intake

The direct impact of this compound on lipid metabolism and food intake is not a primary focus of extensive research. General studies on sympathomimetic amines suggest a potential for influencing metabolic processes and appetite, but specific data for this compound is scarce. The mechanism of action of sympathomimetic amines often involves the release of catecholamines, which can have downstream effects on energy expenditure and appetite suppression. smolecule.com

Research into the broader field of lipid metabolism often employs advanced analytical techniques to study the effects of various compounds. nih.govresearchgate.netmdpi.com For instance, untargeted lipidomic analysis using methods like high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) has been utilized to identify potential lipid biomarkers in animal models treated with other compounds, such as cyclophosphamide. mdpi.com Such methodologies could, in principle, be applied to investigate the metabolic effects of this compound.

The influence of diet on drug metabolism and effects is a critical consideration in preclinical research. nih.gov High-fat diets, for example, can alter the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. nih.gov Any potential investigation into the metabolic effects of this compound would need to consider the interplay between diet, drug metabolism, and lipid profiles.

Evaluation of FASN Inhibitory Effects in Preclinical Models

There is no direct evidence in the scientific literature to suggest that this compound has been evaluated for Fatty Acid Synthase (FASN) inhibitory effects in preclinical models. FASN is a key enzyme in the de novo synthesis of fatty acids and is a target of interest in cancer and obesity research. While various compounds are investigated for their FASN inhibitory potential, this compound is not prominently featured among them.

Immunomodulatory and Anti-inflammatory Investigations

Assessment of CCR2 Antagonism in Inflammatory Conditions

While direct studies on this compound as a C-C chemokine receptor type 2 (CCR2) antagonist are not available, research on other CCR2 antagonists provides insight into the potential therapeutic applications in inflammatory conditions. nih.gov CCR2 and its ligand, C-C chemokine ligand 2 (CCL2), play a significant role in recruiting monocytes and other immune cells to sites of inflammation. nih.gov This pathway is implicated in a variety of inflammatory and neuropathic pain states. nih.gov

Preclinical studies on novel dual CCR2 and CCR5 antagonists, such as TLK48462, have demonstrated anti-nociceptive effects in rodent models of inflammatory pain, including formalin-induced and carrageenan-induced pain. nih.gov In these models, the antagonist was shown to reduce pain reactions, suggesting that targeting this chemokine receptor pathway could be a viable strategy for treating pain. nih.gov The efficacy of CCR2 antagonism has also been explored in other inflammatory conditions, such as tendon healing, where it has shown potential to improve mechanical properties when administered during specific phases of the healing process. nih.gov

It is important to note that the inhibition of CCR2 signaling can have complex effects. For instance, one study found that pharmacological inhibition of CCR2 signaling exacerbated exercise-induced inflammation in mice, suggesting that the role of CCR2 can be context-dependent. mdpi.com

Species-Specific Metabolism and Metabolite Profiling Studies

Detailed species-specific metabolism and metabolite profiling studies for this compound are not extensively reported in the available literature. The metabolic fate of a drug can vary significantly between species, which is a critical consideration in preclinical drug development. nih.gov These differences can be attributed to variations in the expression and activity of drug-metabolizing enzymes, such as the cytochrome P450 family. researchgate.net

Neuropharmacological Implications and Central Nervous System Research of Cyclopentamine Hydrochloride

Mechanisms of Neurotransmitter System Influence on Brain Function

Cyclopentamine (B94703) hydrochloride exerts its primary influence on brain function by acting as a releasing agent of the catecholamine neurotransmitters: norepinephrine (B1679862) (noradrenaline), epinephrine (B1671497) (adrenaline), and dopamine (B1211576) wikipedia.orgimpurity.com. This mechanism is central to its classification as a CNS stimulant.

The process involves interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT) wikipedia.org. By promoting the release and inhibiting the reuptake of these neurotransmitters, cyclopentamine increases their extracellular concentrations in the synaptic cleft wikipedia.orgwikipedia.org.

Norepinephrine System: Increased noradrenergic transmission is primarily responsible for the compound's sympathomimetic and vasoconstrictive effects wikipedia.orgnih.gov. In the brain, norepinephrine plays a crucial role in attention, arousal, and the sleep-wake cycle nih.govresearchgate.net.

Dopamine System: The elevation of dopamine levels in key brain circuits is linked to its stimulant properties, including effects on motivation and motor control wikipedia.orgwikipedia.org.

The combined action on these neurotransmitter systems results in a general increase in neuronal activity in brain regions where these pathways are prominent, leading to its characteristic stimulant effects wikipedia.org.

| Neurotransmitter | Primary Mechanism of Action | Resulting Effect on Synaptic Concentration | Associated Brain Functions |

|---|---|---|---|

| Norepinephrine | Acts as a releasing agent; likely inhibits NET wikipedia.orgwikipedia.org | Increase | Arousal, Attention, Wakefulness nih.govresearchgate.net |

| Dopamine | Acts as a releasing agent; likely inhibits DAT wikipedia.orgwikipedia.org | Increase | Motivation, Reward, Motor Control wikipedia.orgnih.gov |

| Epinephrine | Acts as a releasing agent wikipedia.org | Increase | Contributes to overall sympathomimetic response wikipedia.org |

Role in Cognitive Enhancement and Neurocognitive Research

While direct, dedicated studies on this compound as a cognitive enhancer are not prevalent in contemporary research, its pharmacological profile as a norepinephrine and dopamine releasing agent suggests a potential role in modulating cognitive functions wikipedia.orgwikipedia.org. Drugs with similar mechanisms, such as methylphenidate and amphetamines, are known to affect attention, alertness, and executive functions wikipedia.orgnih.gov.

The theoretical basis for its potential cognitive-enhancing effects lies in the modulation of catecholaminergic pathways in the prefrontal cortex, a brain region critical for executive functions like working memory and attention nih.gov. By increasing the availability of norepinephrine and dopamine in this area, cyclopentamine could potentially optimize neuronal firing and improve performance on cognitive tasks, particularly in states of fatigue or low arousal nih.gov. However, the clinical relevance and specific impact on different cognitive domains in healthy individuals remain to be empirically demonstrated nih.gov. The use of psychostimulants for cognitive enhancement, often termed "brain-doping," is a subject of ongoing scientific and ethical discussion scienceopen.com.

Exploration of Neuroprotective Potential of Cyclopentamine Analogues

Research has shifted towards exploring the therapeutic potential of analogues and derivatives of cyclopentamine's core structure, particularly cyclopentenone-based compounds, for neuroprotection.

Studies have investigated synthetic analogs of cyclopentenone prostaglandins (B1171923), referred to as neurite outgrowth-promoting prostaglandins (NEPPs) nih.gov. Certain NEPP compounds, such as NEPP6 and NEPP11, have demonstrated potent neuroprotective effects in cellular models nih.gov. NEPP11 was found to protect cortical neurons from various toxic stimuli and reduce ischemic brain damage in mouse models nih.gov. The mechanism appears to be linked to the compounds' ability to accumulate within neuronal cells, which is associated with their protective actions nih.gov.

Further research into (arylthio)cyclopentenone derivatives, another class of synthetic analogues, has shown promise in preventing manganese-induced apoptosis in PC12 cells, a model relevant to neurodegenerative conditions like Parkinson's disease nih.gov. Specific derivatives (GIF-0642, GIF-0643, GIF-0644, GIF-0745, and GIF-0747) were found to inhibit caspase-3/7 activation, a key step in the apoptotic pathway nih.gov. The presence of an arylthio group was identified as crucial for this anti-apoptotic effect nih.gov. One compound, GIF-0747, also prevented the release of cytochrome c from mitochondria, further highlighting its neuroprotective mechanism nih.gov. These findings suggest that cyclopentane-based structures could serve as a template for developing novel treatments for neurodegenerative diseases nih.govnih.gov.

| Analogue Class | Specific Compound(s) | Experimental Model | Observed Neuroprotective Effect | Source |

|---|---|---|---|---|

| Cyclopentenone Prostaglandins (NEPPs) | NEPP6, NEPP11 | HT22 cells, Cortical neurons, Mouse model of ischemia | Protected against oxidative toxicity and reduced ischemic brain damage nih.gov | nih.gov |

| (Arylthio)cyclopentenone Derivatives | GIF-0747 | PC12 cells (Manganese-induced apoptosis) | Inhibited caspase activation and prevented cytochrome c release nih.gov | nih.gov |

Modulation of Sleep-Wake Cycles and Arousal States

As a CNS stimulant, this compound fundamentally modulates arousal and the sleep-wake cycle by promoting wakefulness wikipedia.org. The regulation of sleep and wakefulness is managed by a complex interplay of multiple neurochemical systems, with the monoamines norepinephrine and dopamine playing a critical role in maintaining the waking state nih.govresearchgate.netnih.gov.

By increasing the release of norepinephrine and dopamine, cyclopentamine enhances the activity of wake-promoting circuits in the brainstem, hypothalamus, and basal forebrain nih.govtechnologynetworks.com. This action counteracts the homeostatic sleep drive that builds during prolonged wakefulness and can override circadian signals for sleep nih.govresearchgate.net. The increased noradrenergic and dopaminergic tone leads to a state of heightened alertness and arousal, delaying the onset of sleep and reducing feelings of fatigue technologynetworks.comnih.gov. While specific studies detailing cyclopentamine's effect on sleep architecture (e.g., changes in REM or NREM sleep stages) are scarce, its pharmacological class strongly suggests it would suppress sleep and disrupt normal sleep patterns, similar to other psychostimulants technologynetworks.comnih.gov.

Functional Neuroanatomy and Circuitry Related to this compound Action

The effects of this compound are mediated through its action on specific neuroanatomical circuits that are rich in dopamine and norepinephrine transporters.

Mesolimbic Pathway: This pathway, consisting of dopaminergic projections from the Ventral Tegmental Area (VTA) to the Nucleus Accumbens (NAc), is a key circuit in the brain's reward system nih.gov. By increasing dopamine release in the NAc, cyclopentamine likely modulates motivation and reinforcement, which are core components of its stimulant properties nih.gov.

Mesocortical Pathway: Dopaminergic neurons also project from the VTA to the prefrontal cortex (PFC) nih.gov. Increased dopamine in the PFC is associated with the regulation of executive functions, such as attention and working memory. This circuit is a likely substrate for any potential cognitive-modulating effects of the compound.

Nigrostriatal Pathway: While primarily associated with motor control, this dopamine pathway from the substantia nigra to the dorsal striatum can also be affected by dopamine-releasing agents, contributing to increased motor activity nih.gov.

Noradrenergic Projections: Norepinephrine-producing neurons originating in the locus coeruleus project widely throughout the brain, including the cerebral cortex, thalamus, and hypothalamus nih.govnih.gov. By augmenting norepinephrine release, cyclopentamine enhances arousal and vigilance through these diffuse projections, impacting global brain states related to wakefulness and attention nih.gov.

Therapeutic Potential and Translational Research of Cyclopentamine Hydrochloride and Its Analogues

Emerging Applications in Blood Pressure Management

Cyclopentamine (B94703) hydrochloride is classified as a sympathomimetic alkylamine and a vasoconstrictor. drugbank.com Vasoconstricting medications function by tightening blood vessels, which leads to an increase in blood pressure. webmd.com This mechanism of action is primarily utilized in clinical settings to treat conditions of low blood pressure (hypotension), such as those that can occur during anesthesia or in cases of shock, where rapidly raising blood pressure is critical to prevent organ damage. webmd.comdrugbank.com

The primary action of cyclopentamine and other vasoconstrictors is to stimulate adrenergic receptors in the smooth muscle of blood vessels, causing them to contract. taylorandfrancis.com While effective for acute hypotension, this class of drugs is not typically used for the long-term management of chronic high blood pressure (hypertension). In fact, their effect is contrary to the therapeutic goal in hypertension treatment, which is to lower blood pressure. nih.gov Current research into novel treatments for hypertension is focused on mechanisms such as dual endothelin receptor antagonism, as seen with drugs like aprocitentan, rather than vasoconstriction. mayo.edu

Research into Metabolic Disorders, with a focus on Anti-Obesity Strategies

While there is a lack of specific research on cyclopentamine hydrochloride for anti-obesity strategies, its classification as a sympathomimetic amine places it in a broader category of drugs that have been investigated for weight management. nih.gov Other sympathomimetic drugs, most notably phentermine, have been used in the pharmacological treatment of obesity. nih.gov These agents are thought to suppress appetite by acting on the central nervous system. nih.govyoutube.com

Phentermine, for example, is approved for short-term use as an adjunct to a reduced-calorie diet and exercise for weight management. nih.gov The therapeutic approach with these medications involves regulating appetite through neurohormonal pathways. youtube.com However, it is important to note that compounds in this class are contraindicated in patients with cardiovascular disease and uncontrolled hypertension due to their potential adrenergic side effects. nih.gov There is currently no evidence to suggest that this compound itself is being investigated as a viable anti-obesity agent.

Investigations into Anti-inflammatory and Immunological Applications

Research into derivatives of cyclopentamine's core structure, specifically cyclopentenone compounds, has revealed significant anti-inflammatory properties. Cyclopentenone isoprostanes (IsoPs), which are formed in the body as products of oxidative stress, have been shown to potently inhibit the inflammatory response in macrophages. researchgate.net These molecules can suppress the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes. researchgate.net

Furthermore, a novel synthetic fused-cyclopentenone phosphonate (B1237965) compound demonstrated profound anti-inflammatory activity in both cellular models and an animal model of colitis. nih.gov This compound was found to decrease the levels of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines and chemokines in LPS-activated macrophages. nih.gov The mechanism of action appears to involve the inhibition of the phosphorylation of the MAPK ERK pathway. nih.gov This suggests that the cyclopentenone ring structure is a promising scaffold for the development of new anti-inflammatory agents.

| Compound Class | Key Findings | Mechanism of Action | Reference |

| Cyclopentenone Isoprostanes (IsoPs) | Potently inhibited the inflammatory response in macrophages. | Inhibited IκBα degradation and subsequent NF-κB nuclear translocation and transcriptional activity. | researchgate.net |

| Fused-Cyclopentenone Phosphonate | Reduced levels of TNF-α and other proinflammatory cytokines and chemokines in LPS-activated macrophages and ameliorated induced colitis in rats. | Involves inhibition of the phosphorylation of MAPK ERK; does not affect p38 or IκBα. | nih.gov |

Antifungal Efficacy of Cyclopentene (B43876) Derivatives

This section is not supported by the search results provided.

Therapeutic Prospects in Neuropsychiatric Conditions